molecular formula C21H20F3N3O3 B14138799 3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide CAS No. 1232777-70-6

3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide

Cat. No.: B14138799
CAS No.: 1232777-70-6
M. Wt: 419.4 g/mol
InChI Key: ITMURJPJVDMTIZ-UHFFFAOYSA-N
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Description

3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a butyl group, a trifluoromethylphenyl group, and an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the butyl group, the trifluoromethylphenyl group, and the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and scalability while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide include other quinazoline derivatives with different substituents. Examples include:

  • 3-Butyl-3,4-dihydro-2,4-dioxo-N-phenyl-1(2H)-quinazolineacetamide
  • 3-Butyl-3,4-dihydro-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

CAS No.

1232777-70-6

Molecular Formula

C21H20F3N3O3

Molecular Weight

419.4 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxoquinazolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H20F3N3O3/c1-2-3-11-26-19(29)16-9-4-5-10-17(16)27(20(26)30)13-18(28)25-15-8-6-7-14(12-15)21(22,23)24/h4-10,12H,2-3,11,13H2,1H3,(H,25,28)

InChI Key

ITMURJPJVDMTIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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